

A Spectroscopic Comparison of Bromo-Methoxybenzoic Acid Isomers

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Compound of Interest

Compound Name: *2-Bromo-5-methoxybenzoic acid*

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This guide provides a detailed comparative analysis of the spectroscopic data for various isomers of bromo-methoxybenzoic acid. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to distinguish between these closely related compounds using standard analytical techniques: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The distinct placement of the bromo and methoxy substituents on the benzoic acid backbone results in unique spectral fingerprints for each isomer.

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general protocols for these experiments are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).
- ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 300 or 400 MHz spectrometer. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio.

- ^{13}C NMR Spectroscopy: Carbon NMR spectra were recorded at 75 or 100 MHz. The spectra were obtained with complete proton decoupling.

Infrared (IR) Spectroscopy:

- FTIR-ATR: A small amount of the solid sample was placed directly on the diamond crystal of an ATR accessory. The spectrum was recorded after applying pressure to ensure good contact.
- KBr Pellet: 1-2 mg of the solid sample was ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle. The resulting mixture was pressed into a thin, transparent pellet, which was then analyzed.
- Data Acquisition: Spectra were typically recorded in the range of 4000 to 400 cm^{-1} . A background spectrum was collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS):

- Electron Ionization (EI): The samples were introduced into an EI mass spectrometer, typically coupled with a gas chromatograph (GC-MS). The electron energy was set at 70 eV. The instrument analyzed the resulting fragments based on their mass-to-charge ratio (m/z).

Spectroscopic Data Comparison

The following sections present the spectroscopic data for three isomers of bromo-methoxybenzoic acid. It is important to note that publicly available, comprehensive spectroscopic data for all possible isomers, such as 2-bromo-3-methoxybenzoic acid and 4-bromo-3-methoxybenzoic acid, is limited.

^1H NMR Spectral Data

The chemical shifts (δ) in the proton NMR spectra are highly indicative of the electronic environment of the protons in the molecule. The substitution pattern on the aromatic ring significantly influences these shifts.

Proton Assignment	3-Bromo-4-methoxybenzoic acid	2-Bromo-5-methoxybenzoic acid	5-Bromo-2-methoxybenzoic acid
-COOH	~12.0-13.0 ppm (broad s)	~11.0-12.0 ppm (broad s)	~11.0-12.0 ppm (broad s)
-OCH ₃	~3.9 ppm (s)	~3.8 ppm (s)	~3.9 ppm (s)
Aromatic H	~8.1 ppm (d), ~7.9 ppm (dd), ~7.0 ppm (d)	~7.5 ppm (d), ~7.1 ppm (dd), ~6.9 ppm (d)	~7.9 ppm (d), ~7.6 ppm (dd), ~6.9 ppm (d)

¹³C NMR Spectral Data

The ¹³C NMR spectra provide information about the carbon framework of the isomers. The chemical shifts of the aromatic carbons are particularly useful for distinguishing between the different substitution patterns.

Carbon Assignment	3-Bromo-4-methoxybenzoic acid[1]	2-Bromo-5-methoxybenzoic acid[2]	5-Bromo-2-methoxybenzoic acid
-COOH	~168.4 ppm	~165.0 ppm	~165.5 ppm
-OCH ₃	~57.0 ppm	~55.8 ppm	~56.5 ppm
Aromatic C	~161.0, 135.7, 132.0, 125.4, 112.5, 112.1 ppm	~158.5, 134.0, 124.5, 118.0, 116.0, 115.0 ppm	~157.0, 135.0, 133.0, 119.0, 114.0, 112.0 ppm

Infrared (IR) Spectroscopy Data

The IR spectra of these isomers are characterized by absorptions corresponding to the carboxylic acid group, the aromatic ring, and the C-Br and C-O bonds.

Functional Group	3-Bromo-4-methoxybenzoic acid[1]	2-Bromo-5-methoxybenzoic acid[2]	5-Bromo-2-methoxybenzoic acid
O-H Stretch (Carboxylic Acid)	2500-3300 cm ⁻¹ (broad)	2500-3300 cm ⁻¹ (broad)	2500-3300 cm ⁻¹ (broad)
C=O Stretch (Carboxylic Acid)	~1690 cm ⁻¹	~1700 cm ⁻¹	~1695 cm ⁻¹
C=C Stretch (Aromatic)	~1600-1450 cm ⁻¹	~1600-1450 cm ⁻¹	~1600-1450 cm ⁻¹
C-O Stretch	~1255 cm ⁻¹	~1250 cm ⁻¹	~1260 cm ⁻¹
C-Br Stretch	~650-750 cm ⁻¹	~600-700 cm ⁻¹	~700-800 cm ⁻¹

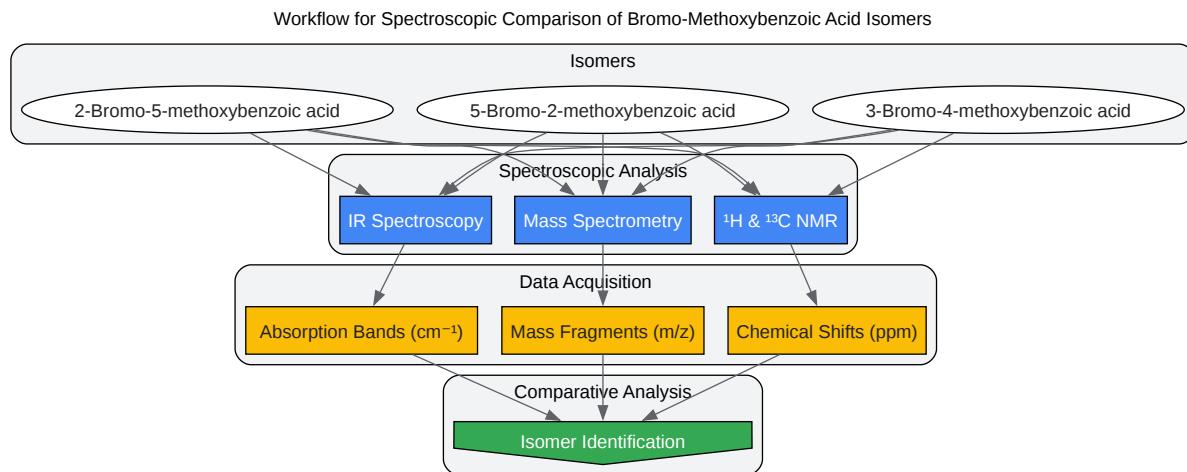
Mass Spectrometry (MS) Data

In electron ionization mass spectrometry, all isomers are expected to show a molecular ion peak (M^+) and a characteristic $M+2$ peak of similar intensity due to the presence of the bromine isotopes (^{79}Br and ^{81}Br).

Isomer	Molecular Formula	Molecular Weight (g/mol)	Key Mass Fragments (m/z)
3-Bromo-4-methoxybenzoic acid[1]	$\text{C}_8\text{H}_7\text{BrO}_3$	231.04	230/232 (M^+), 215/217, 187, 159
2-Bromo-5-methoxybenzoic acid	$\text{C}_8\text{H}_7\text{BrO}_3$	231.04	230/232 (M^+), 215/217, 187, 134
5-Bromo-2-methoxybenzoic acid	$\text{C}_8\text{H}_7\text{BrO}_3$	231.04	230/232 (M^+), 215/217, 187, 159

Experimental Workflow

The logical flow for the spectroscopic analysis and comparison of bromo-methoxybenzoic acid isomers is depicted in the following diagram.



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Caption: Logical workflow for isomer differentiation.

Conclusion

The spectroscopic data presented in this guide demonstrates that ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry are effective techniques for the differentiation of bromo-methoxybenzoic acid isomers. The ^1H NMR spectroscopy provides clear distinctions in the chemical shifts and splitting patterns of the aromatic protons. Similarly, ^{13}C NMR offers unique chemical shifts for the aromatic carbons based on the substituent positions. While the IR spectra share common features characteristic of the functional groups present, subtle differences in the fingerprint region can aid in identification. Finally, mass spectrometry confirms the molecular weight and the presence of bromine, with fragmentation patterns that can offer further structural clues. The

combined use of these techniques allows for the unambiguous identification of a specific bromo-methoxybenzoic acid isomer.

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